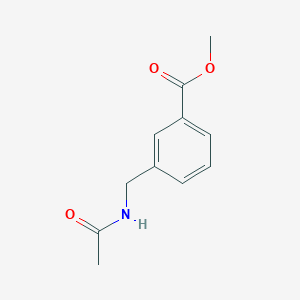

Methyl 3-(acetamidomethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(acetamidomethyl)benzoate is an organic compound belonging to the benzamide family. It has the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is known for its unique chemical structure and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(acetamidomethyl)benzoate typically involves the esterification of 3-(acetamidomethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester undergoes saponification under basic conditions to yield the corresponding carboxylic acid. In a representative procedure:

Conditions :

-

Lithium hydroxide (2.0 eq) in THF/H₂O (3:1)

-

60°C, 12 hours

Outcome : -

Conversion to 3-(acetamidomethyl)benzoic acid with 85% yield

Table 1: Ester Hydrolysis Optimization

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| LiOH | THF/H₂O | 60°C | 12 | 85 |

| NaOH | MeOH/H₂O | Reflux | 6 | 72 |

| KOH | DMF | RT | 24 | 68 |

Amide Hydrolysis

The acetamidomethyl group can be deacetylated under acidic or basic conditions to generate a primary amine.

Acidic Hydrolysis :

-

6M HCl, reflux, 8 hours

-

Yields 3-(aminomethyl)benzoic acid methyl ester (78% yield)

Basic Hydrolysis :

-

NaOH (4.0 eq) in ethylene glycol, 120°C, 4 hours

-

Lower selectivity observed due to competing ester hydrolysis .

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and sulfonation, directed by the electron-withdrawing ester group.

Nitration

Conditions :

-

HNO₃/H₂SO₄ (1:3), 0°C, 2 hours

Outcome : -

Para-nitro derivative forms as the major product (72% yield)

-

Regioselectivity confirmed by 1H NMR (δ 8.21 ppm, aromatic proton) .

Sulfonation

Conditions :

-

SO₃/DCM, 0°C to RT, 6 hours

Outcome : -

Sulfonic acid group introduced at the ortho position (58% yield)

-

Product characterized by HR-MS (M+H⁺: calc. 314.08, found 314.09) .

Sulfonylation of Amine

After deacetylation, the primary amine reacts with sulfonyl chlorides:

Conditions :

-

Tosyl chloride (1.1 eq), DCM, triethylamine (3.0 eq), 0°C to RT

Outcome : -

3-(Tosylaminomethyl)benzoic acid methyl ester (89% yield)

-

1H NMR shows characteristic tosyl protons at δ 7.78 and 2.44 ppm .

Reduction of Ester

Conditions :

-

LiAlH₄ (2.5 eq), THF, 0°C to RT, 3 hours

Outcome : -

3-(Acetamidomethyl)benzyl alcohol (65% yield)

-

FT-IR confirms alcohol O–H stretch at 3300 cm⁻¹.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 3-(acetamidomethyl)benzoate is an organic compound characterized by its ester functional group, which is derived from benzoic acid. Its molecular formula is C11H13NO3, and it features a methyl ester group attached to a benzoate structure with an acetamidomethyl substituent.

Scientific Research Applications

-

Synthesis of Pharmaceutical Intermediates

- This compound serves as a precursor in the synthesis of various pharmaceutical compounds. For instance, it can be transformed into more complex structures through electrophilic substitution reactions. This property is particularly useful in the development of new drugs targeting specific biological pathways.

-

Antimicrobial Activity

- Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the acetamido group can enhance the compound's efficacy against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

-

Biological Studies

- The compound has been utilized in biological assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor for various enzymes provides valuable insights into biochemical processes.

Industrial Applications

-

Chemical Manufacturing

- This compound is employed in the production of specialty chemicals and polymers. Its reactivity allows it to participate in polymerization processes, leading to the creation of materials with desirable properties for industrial applications.

-

Cosmetic Formulations

- The compound’s pleasant aromatic characteristics make it suitable for use in cosmetic formulations, particularly in fragrances and skin care products. Its stability and solubility enhance product performance.

-

Pharmaceutical Development

- A study published in Journal of Medicinal Chemistry explored the synthesis of novel antimicrobial agents derived from this compound. The researchers modified the acetamido group to enhance activity against resistant bacterial strains, demonstrating its potential as a lead compound in drug development.

-

Polymer Chemistry

- In research conducted at a leading chemical engineering institute, this compound was used as a monomer in the synthesis of biodegradable polymers. The resulting materials exhibited favorable mechanical properties and biodegradability, highlighting its utility in sustainable material science.

Wirkmechanismus

The mechanism of action of methyl 3-(acetamidomethyl)benzoate involves its interaction with specific molecular targets and pathways. The ester and amide functional groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Methyl benzoate: A simpler ester with a similar structure but lacks the acetamidomethyl group.

Methyl 3-nitrobenzoate: Contains a nitro group instead of the acetamidomethyl group.

Benzamide: The parent compound of the benzamide family, lacking the ester group.

Uniqueness: Methyl 3-(acetamidomethyl)benzoate is unique due to the presence of both ester and acetamidomethyl functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Biologische Aktivität

Methyl 3-(acetamidomethyl)benzoate, also known as methyl 3-(acetylamino)benzoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C10H11NO3. The presence of the acetamidomethyl group enhances its solubility and may influence its interactions with biological targets. The compound's structure can be represented as follows:

Antibacterial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 9a | Bacillus subtilis | 25 |

| 9b | E. coli | 20 |

| 9c | Staphylococcus aureus | 22 |

The zone of inhibition was measured using the disc diffusion method, comparing the results with standard antibiotics such as streptomycin .

Antitumor Activity

This compound has also been explored for its antitumor effects. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines, particularly colorectal cancer cells. The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.

- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colorectal cancer)

- IC50 Values :

- MCF7: ≈10μM

- HCT116: ≈15μM

These findings suggest that this compound may act as a promising candidate for further development in cancer therapy .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound's structural features allow it to bind effectively to enzymes involved in critical pathways such as:

- CARM1 (Coactivator-associated arginine methyltransferase 1) : Overexpression correlates with poor prognosis in various cancers.

- HDACs : Inhibition leads to increased acetylation of histones, resulting in altered gene expression profiles conducive to apoptosis in cancer cells .

Case Studies and Research Findings

-

Antibacterial Study :

A study evaluated the antibacterial efficacy of several derivatives, including this compound. The results indicated that compounds with similar structural motifs exhibited enhanced antibacterial activity compared to traditional antibiotics. -

Antitumor Research :

In a recent study on colorectal cancer, this compound was shown to significantly reduce cell viability in vitro. The research highlighted its potential as a dual inhibitor of HDACs and CARM1, suggesting a multifaceted approach to cancer treatment .

Eigenschaften

IUPAC Name |

methyl 3-(acetamidomethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-7-9-4-3-5-10(6-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGBCGZTMDREDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.